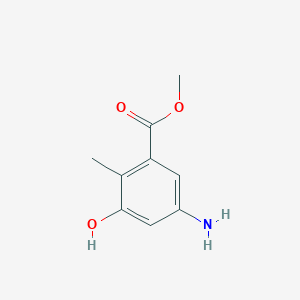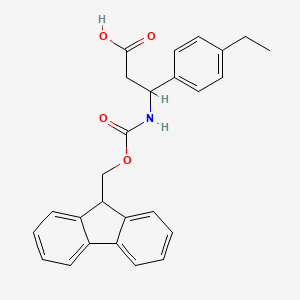![molecular formula C10H10BrClN2O2 B15308068 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B15308068.png)
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position, an ethyl group at the 2nd position, and a carboxylic acid group at the 3rd position of the imidazo[1,2-a]pyridine ring system. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and an imidazole derivative under acidic or basic conditions.
Ethylation: The ethyl group is introduced at the 2nd position through an alkylation reaction using an ethylating agent such as ethyl iodide.
Carboxylation: The carboxylic acid group is introduced at the 3rd position through a carboxylation reaction using carbon dioxide or a carboxylating reagent.
Formation of Hydrochloride Salt: The final step involves the conversion of the free acid form to the hydrochloride salt form by reacting with hydrochloric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
化学反应分析
Types of Reactions
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the ethyl group and the imidazo[1,2-a]pyridine ring system.
Carboxylation and Decarboxylation Reactions: The carboxylic acid group can participate in carboxylation and decarboxylation reactions under suitable conditions
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), bromine.
Ethylation: Ethyl iodide, ethyl bromide.
Carboxylation: Carbon dioxide, carboxylating reagents.
Substitution: Amines, thiols, alkoxides
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Products: Oxidized derivatives of the imidazo[1,2-a]pyridine ring.
Reduction Products: Reduced derivatives of the imidazo[1,2-a]pyridine ring
科学研究应用
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
作用机制
The mechanism of action of 6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It may modulate signaling pathways, gene expression, and metabolic processes, leading to its observed biological effects
相似化合物的比较
Similar Compounds
- 2-Bromo-6-methoxyimidazo[1,2-a]pyridine
- 3-Methylimidazo[1,2-a]pyridine
- 2-Phenyl-3-methylimidazo[1,2-a]pyridine
- 6-Fluoro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Uniqueness
6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
分子式 |
C10H10BrClN2O2 |
|---|---|
分子量 |
305.55 g/mol |
IUPAC 名称 |
6-bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C10H9BrN2O2.ClH/c1-2-7-9(10(14)15)13-5-6(11)3-4-8(13)12-7;/h3-5H,2H2,1H3,(H,14,15);1H |
InChI 键 |
ZSYLKNZURSZMRS-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(N2C=C(C=CC2=N1)Br)C(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)


![3-{Spiro[3.3]heptan-1-yl}phenol](/img/structure/B15308012.png)

![2,2,2-Trifluoro-1-{7-oxa-2-azaspiro[3.5]nonan-2-yl}ethan-1-one](/img/structure/B15308032.png)
![N-methyl-N-[1-(methylamino)propan-2-yl]acetamidehydrochloride](/img/structure/B15308042.png)
![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15308049.png)

![3-Bromo-4-[(morpholin-4-yl)methyl]anilinehydrochloride](/img/structure/B15308062.png)

![1-[(3S,4R)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B15308079.png)
